4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide
CAS No.: 941907-46-6
Cat. No.: VC7314968
Molecular Formula: C19H19ClN2O4S2
Molecular Weight: 438.94
* For research use only. Not for human or veterinary use.
![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide - 941907-46-6](/images/structure/VC7314968.png)
Specification
CAS No. | 941907-46-6 |
---|---|
Molecular Formula | C19H19ClN2O4S2 |
Molecular Weight | 438.94 |
IUPAC Name | 4-(4-chlorophenyl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide |
Standard InChI | InChI=1S/C19H19ClN2O4S2/c1-2-26-15-5-3-6-16-18(15)22-19(27-16)21-17(23)7-4-12-28(24,25)14-10-8-13(20)9-11-14/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,21,22,23) |
Standard InChI Key | AMKXPDBIPNZULN-UHFFFAOYSA-N |
SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct domains:
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4-Chlorophenylsulfonyl group: A sulfonamide-linked para-chlorinated benzene ring, known for enhancing molecular stability and modulating electronic properties .
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Butanamide backbone: A four-carbon aliphatic chain terminating in an amide group, which influences solubility and metabolic stability .
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4-Ethoxybenzo[d]thiazol-2-yl group: A bicyclic heteroaromatic system with an ethoxy substituent, contributing to π-π stacking interactions and target binding .
Table 1: Key Molecular Properties
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous protocols from patents and literature suggest plausible routes:
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Sulfonylation: Coupling 4-chlorobenzenesulfonyl chloride with a butanamide intermediate under basic conditions .
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Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with ethoxy-substituted benzaldehydes, followed by amidation .
Example Reaction from Patent Literature:
A similar compound, 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide (CID 18586032), was synthesized via:
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Sulfonation: Reacting 4-chlorobenzenesulfonyl chloride with γ-aminobutyric acid derivative.
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Amide Coupling: Using EDC/HOBt to link the sulfonated intermediate to a thiazol-2-amine .
*Estimated based on structural similarity to tested compounds.
Molecular Interactions and Computational Modeling
Docking Studies
Molecular dynamics simulations of related compounds reveal:
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DNase I Binding: Sulfonyl oxygen forms hydrogen bonds with Arg111 and Tyr76, while the chlorophenyl group occupies a hydrophobic pocket .
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5-LO Interactions: The benzothiazole moiety anchors into the substrate-binding cleft, with the ethoxy group optimizing van der Waals contacts .
Pharmacophore Model
Critical features for dual inhibition include:
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Aromatic/hydrophobic domain (chlorophenyl).
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Hydrogen bond acceptor (sulfonyl group).
Toxicity and ADME Predictions
Physicochemical Profiling
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